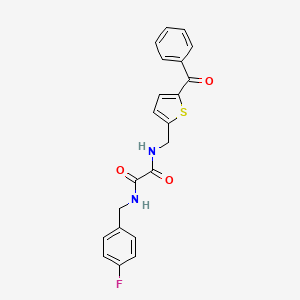
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that features a thiophene ring substituted with a benzoyl group and an oxalamide moiety
Preparation Methods
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylthiophene Intermediate: The thiophene ring is benzoylated using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxalamide Moiety: The benzoylthiophene intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with 4-Fluorobenzylamine: The oxalyl chloride derivative is finally reacted with 4-fluorobenzylamine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Chemical Reactions Analysis
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted benzyl derivatives.
Scientific Research Applications
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzyme active sites or receptor binding pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can be compared with other similar compounds such as:
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide: The presence of a methyl group can influence the compound’s lipophilicity and interaction with biological targets.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-nitrobenzyl)oxalamide: The nitro group can introduce different electronic properties and reactivity compared to the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZWQFVMNBIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2444134.png)
![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)
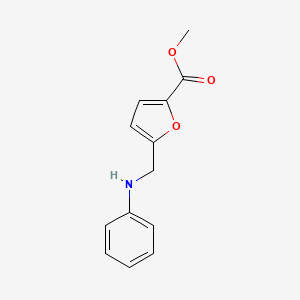
![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)

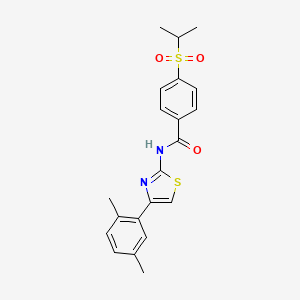
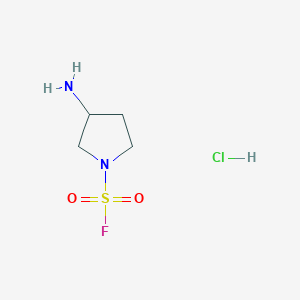
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)
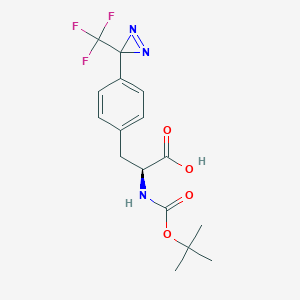
![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)
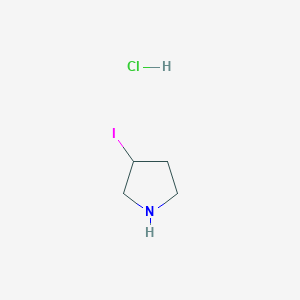
![N-[(furan-2-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2444157.png)
